
3-Chlorobenzoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorobenzoyl fluoride is an organic compound with the molecular formula C7H4ClFO. It is a derivative of benzoyl fluoride where a chlorine atom is substituted at the third position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
3-Chlorobenzoyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobenzoic acid with thionyl chloride, resulting in the formation of 3-chlorobenzoyl chloride, which is then treated with hydrogen fluoride to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Chlorobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form 3-chlorobenzoic acid or reduced to form 3-chlorobenzyl alcohol.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-chlorobenzoic acid and hydrogen fluoride.
Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Chlorobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-chlorobenzoyl fluoride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various products. This reactivity is exploited in different chemical and biochemical applications, where it acts as a reactive intermediate .
Comparaison Avec Des Composés Similaires
3-Chlorobenzoyl fluoride can be compared with other similar compounds such as:
3-Chlorobenzoyl chloride: Similar in structure but contains a chloride group instead of a fluoride group.
4-Chlorobenzoyl fluoride: Similar but with the chlorine atom at the fourth position.
3-Fluorobenzoyl chloride: Contains a fluorine atom instead of chlorine at the third position.
The uniqueness of this compound lies in its specific reactivity and applications, which differ from those of its analogs .
Propriétés
Numéro CAS |
77976-05-7 |
|---|---|
Formule moléculaire |
C7H4ClFO |
Poids moléculaire |
158.56 g/mol |
Nom IUPAC |
3-chlorobenzoyl fluoride |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H |
Clé InChI |
ZJJKFUVNCPTQON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


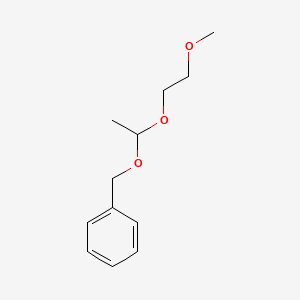
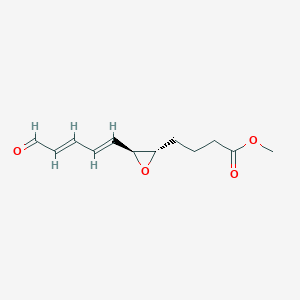
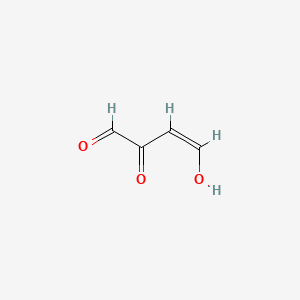
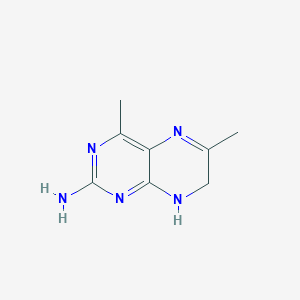
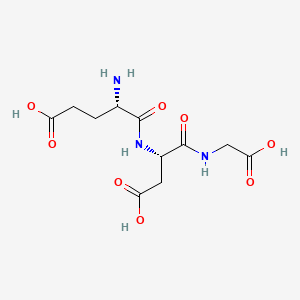
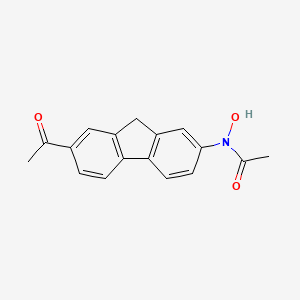

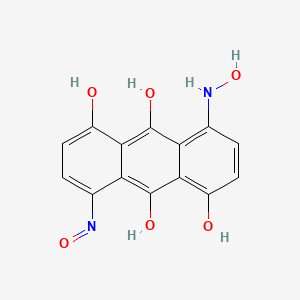
![N-[1-(6-ethynylpyridin-2-yl)ethyl]acetamide](/img/structure/B13791004.png)

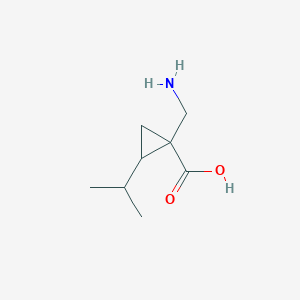
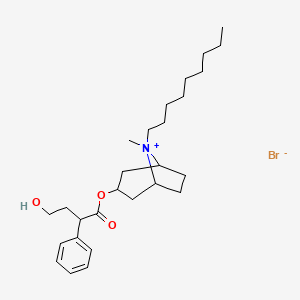

![4-[(4R,5R)-5-morpholin-4-yl-1-(4-nitrophenyl)-2-phenyl-4,5-dihydroimidazol-4-yl]morpholine](/img/structure/B13791048.png)
